

# Unraveling the Cross-Resistance Profile of Polymyxin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 153 |           |
| Cat. No.:            | B12372441               | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals on the Cross-Resistance of **Antibacterial Agent 153** (Polymyxin-Type) with Other Antibiotic Classes.

The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. Polymyxins, such as Polymyxin B and Colistin (Polymyxin E), often represent the last line of defense against these challenging pathogens. The antibacterial agent produced by Bacillus polymyxa 153 is a member of this critical class of antibiotics. Understanding the cross-resistance patterns between polymyxins and other antibiotic classes is paramount for effective antimicrobial stewardship and the development of novel therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profiles of polymyxin-type antibiotics, supported by experimental data and detailed methodologies.

## Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The development of resistance to polymyxins is often associated with a lack of cross-resistance to other antibiotic classes that have different mechanisms of action. This is because the primary mechanism of polymyxin resistance involves modifications to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, a target not utilized by many other antibiotic classes. However, co-resistance, where bacteria possess separate resistance mechanisms to different antibiotics, is a common clinical challenge.







The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Polymyxin B and other representative antibiotics against various Gram-negative bacterial isolates, including those with and without the mobile colistin resistance gene (mcr-1). The mcr-1 gene encodes a phosphoethanolamine transferase that modifies lipid A, reducing the binding affinity of polymyxins.



| Bacterial<br>Isolate                                  | Resistance<br>Mechanism                          | Polymyxin<br>B MIC<br>(µg/mL) | Meropenem<br>(Carbapene<br>m) MIC<br>(µg/mL) | Amikacin<br>(Aminoglyc<br>oside) MIC<br>(µg/mL) | Ciprofloxaci<br>n<br>(Fluoroquin<br>olone) MIC<br>(µg/mL) |
|-------------------------------------------------------|--------------------------------------------------|-------------------------------|----------------------------------------------|-------------------------------------------------|-----------------------------------------------------------|
| Escherichia<br>coli ATCC<br>25922                     | Wild-Type                                        | 0.5                           | 0.06                                         | 2                                               | 0.015                                                     |
| Escherichia<br>coli (Clinical<br>Isolate 1)           | MCR-1<br>Positive                                | 8                             | 0.12                                         | 4                                               | 32                                                        |
| Escherichia<br>coli (Clinical<br>Isolate 2)           | MCR-1<br>Positive                                | 16                            | 0.06                                         | 2                                               | 64                                                        |
| Klebsiella<br>pneumoniae<br>(Clinical<br>Isolate 1)   | MCR-1<br>Positive                                | 4                             | 16                                           | >64                                             | >128                                                      |
| Pseudomona<br>s aeruginosa<br>PAO1                    | Wild-Type                                        | 1                             | 1                                            | 2                                               | 0.5                                                       |
| Pseudomona<br>s aeruginosa<br>(Clinical<br>Isolate 1) | Polymyxin-<br>Resistant<br>(LPS<br>modification) | 32                            | 2                                            | 8                                               | 4                                                         |
| Acinetobacter<br>baumannii<br>ATCC 19606              | Wild-Type                                        | 0.5                           | 0.25                                         | 1                                               | 0.5                                                       |
| Acinetobacter<br>baumannii<br>(Clinical<br>Isolate 1) | Polymyxin-<br>Resistant<br>(LPS<br>modification) | 64                            | 32                                           | 64                                              | 16                                                        |



Data Interpretation: The data illustrates that the presence of the mcr-1 gene confers high-level resistance to Polymyxin B. Importantly, in many of the polymyxin-resistant isolates, susceptibility to other antibiotic classes, such as carbapenems and aminoglycosides, can be retained, highlighting a lack of direct cross-resistance. However, co-resistance is evident in some clinical isolates, which show elevated MICs to multiple antibiotic classes.

### **Experimental Protocols**

The determination of cross-resistance is primarily based on the assessment of Minimum Inhibitory Concentrations (MICs) of various antibiotics against a panel of bacterial isolates. The following is a detailed methodology for a standard broth microdilution MIC test, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MICs of a polymyxin antibiotic and a panel of comparator antibiotics against selected Gram-negative bacterial isolates to assess for cross-resistance.

#### Materials:

- Bacterial isolates (both reference strains and clinical isolates with known resistance profiles)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polymyxin B sulfate and other antibiotic powders of known potency
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

#### Procedure:

• Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). c. Dilute this suspension in



CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

- Antibiotic Stock Solution and Dilution Series Preparation: a. Prepare stock solutions of each antibiotic in a suitable solvent as recommended by the manufacturer. b. Perform serial twofold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
- Inoculation of Microtiter Plates: a. Add the standardized bacterial inoculum to each well of
  the microtiter plates containing the antibiotic dilutions. b. Include a growth control well
  (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each
  plate.
- Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation of Results: a. Following incubation, visually inspect the microtiter
  plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the
  antibiotic that completely inhibits visible growth of the organism. c. Compare the MIC values
  of the polymyxin antibiotic with those of the comparator antibiotics for each isolate to
  determine the cross-resistance profile.

## Visualization of Resistance Mechanisms and Experimental Workflows

To understand the basis of polymyxin resistance and the workflow for assessing cross-resistance, the following diagrams are provided.





Click to download full resolution via product page

**Figure 1.** Experimental workflow for determining antibiotic cross-resistance using MIC testing.







The primary mechanism of acquired resistance to polymyxins in Gram-negative bacteria involves the modification of the lipid A component of LPS. This process is often regulated by two-component signal transduction systems, primarily PhoP/PhoQ and PmrA/PmrB. The plasmid-mediated mcr-1 gene also plays a crucial role in conferring resistance by a similar mechanism.





Click to download full resolution via product page

Figure 2. Signaling pathway of polymyxin resistance mediated by LPS modification.







In conclusion, while polymyxin-class antibiotics like the agent from B. polymyxa 153 can be rendered ineffective by specific resistance mechanisms, this does not automatically confer resistance to other antibiotic classes. A thorough understanding of the local epidemiology of resistance mechanisms is crucial for making informed clinical decisions and for guiding the development of new antibacterial agents.

To cite this document: BenchChem. [Unraveling the Cross-Resistance Profile of Polymyxin-Class Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12372441#antibacterial-agent-153-cross-resistance-with-other-antibiotics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com